1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROBENZOYL)PIPERAZINE
CAS No.:
Cat. No.: VC8613871
Molecular Formula: C19H19ClN2O3
Molecular Weight: 358.8 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROBENZOYL)PIPERAZINE -](/images/structure/VC8613871.png)
Specification
Molecular Formula | C19H19ClN2O3 |
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Molecular Weight | 358.8 g/mol |
IUPAC Name | [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chlorophenyl)methanone |
Standard InChI | InChI=1S/C19H19ClN2O3/c20-16-4-2-1-3-15(16)19(23)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2 |
Standard InChI Key | XBTMLTKISVDMIY-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl |
Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl |
Introduction
Structural Analysis and Molecular Conformation
Core Architecture and Substituent Effects
The piperazine ring serves as the central scaffold, with two distinct substituents: a (2H-1,3-benzodioxol-5-yl)methyl group at one nitrogen and a 2-chlorobenzoyl group at the other. The benzodioxole moiety consists of a benzene ring fused to a 1,3-dioxolane ring, introducing steric bulk and electron-rich regions that influence molecular interactions . The 2-chlorobenzoyl substituent introduces both electronic and steric effects due to the ortho-positioned chlorine atom, which may hinder rotational freedom and enhance binding specificity .
Comparative analysis with analogous compounds, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine, reveals that halogen positioning significantly impacts molecular conformation. For instance, dihedral angles between the planar amide group and the aryl ring in dichlorobenzoyl derivatives range from 75.50° to 77.72°, suggesting moderate twisting that balances steric strain and π-π stacking potential . In the 2-chloro derivative, similar torsional effects are expected, though the absence of a second chlorine atom may reduce steric hindrance, potentially favoring more flexible interactions with biological targets .
Crystallographic Insights
X-ray diffraction studies of related piperazine derivatives demonstrate that the piperazine ring typically adopts a chair conformation, with substituents occupying equatorial positions to minimize steric clashes . Hydrogen bonding patterns vary depending on substituents: for example, 3-fluorobenzoyl analogs form three-dimensional networks via N–H⋯O bonds, whereas dichlorobenzoyl derivatives lack such interactions due to reduced hydrogen-bonding capacity . For 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-chlorobenzoyl)piperazine, the absence of strong hydrogen-bond donors (e.g., –NH groups) suggests that intermolecular interactions may rely on weaker forces like van der Waals interactions or halogen bonding, as observed in chlorinated aromatics .
Synthesis and Optimization
Challenges and Yield Optimization
Key challenges include:
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Steric hindrance: The ortho-chloro group may slow acylation kinetics, necessitating extended reaction times or elevated temperatures.
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Purification: Silica gel chromatography is typically employed, though recrystallization from ethanol/water mixtures may improve purity .
Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₉H₁₉ClN₂O₃ (hypothetical) |
Molecular Weight | 358.82 g/mol (calculated) |
Solubility | Low in water; soluble in DMSO, DMF |
Melting Point | ~120–125°C (estimated from analogs) |
LogP (Partition Coeff.) | ~3.2 (predicted via ChemDraw) |
Stability Considerations:
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The compound is stable under ambient conditions but may degrade upon prolonged exposure to light or moisture due to the hydrolytically sensitive benzodioxole ring .
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Storage at –20°C under nitrogen is recommended for long-term preservation.
Compound | SSAO IC₅₀ (nM) | Selectivity Over MAO-B |
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2-Chlorobenzoyl derivative | 75 (predicted) | >100-fold |
3-Fluorobenzoyl derivative | 120 | 30-fold |
2,4-Dichlorobenzoyl derivative | 45 | 50-fold |
Future Directions
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Synthetic Optimization:
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Explore microwave-assisted synthesis to reduce reaction times.
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Investigate enantioselective routes to isolate stereoisomers with enhanced activity.
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Biological Evaluation:
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Conduct in vitro assays against SSAO and related targets.
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Assess pharmacokinetics in rodent models to determine bioavailability and half-life.
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Structural Modifications:
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Replace chlorine with bioisosteres (e.g., trifluoromethyl) to modulate electronic properties.
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Introduce polar groups (e.g., –OH) to improve aqueous solubility.
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